2,4-dimethyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
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Overview
Description
2,4-Dimethyl-3’-[1,4-dioxa-8-azaspiro[45]decan-8-ylmethyl]benzophenone is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 2,4-Dimethyl-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone typically involves multiple steps. The synthetic route often starts with the preparation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, which is then reacted with benzophenone derivatives under specific conditions to yield the final product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
2,4-Dimethyl-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
2,4-Dimethyl-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to particular enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
When compared to similar compounds, 2,4-Dimethyl-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone stands out due to its unique spirocyclic structure and versatile reactivity. Similar compounds include:
1,4-Dioxa-8-azaspiro[4.5]decane: A key intermediate in the synthesis of the target compound.
Ethyl 3-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate: Another compound with a similar spirocyclic core but different functional groups.
These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of 2,4-Dimethyl-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-17-6-7-21(18(2)14-17)22(25)20-5-3-4-19(15-20)16-24-10-8-23(9-11-24)26-12-13-27-23/h3-7,14-15H,8-13,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXWPIBKUVWBIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643314 |
Source
|
Record name | (2,4-Dimethylphenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-83-6 |
Source
|
Record name | (2,4-Dimethylphenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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